molecular formula C14H26N2O4 B13327442 tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B13327442
M. Wt: 286.37 g/mol
InChI Key: NNTAROPHOIEHCU-ILDUYXDCSA-N
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Description

tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microreactor systems can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate stands out due to its specific combination of functional groups and stereochemistry. This unique structure allows for distinct reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxoethyl]-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-9-8-16(13(18)20-14(2,3)4)7-6-10(9)11(15)12(17)19-5/h9-11H,6-8,15H2,1-5H3/t9?,10?,11-/m0/s1

InChI Key

NNTAROPHOIEHCU-ILDUYXDCSA-N

Isomeric SMILES

CC1CN(CCC1[C@@H](C(=O)OC)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C

Origin of Product

United States

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